TriptonineB
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Overview
Description
Triptonine B is a sesquiterpene pyridine alkaloid isolated from the plants Tripterygium hypoglaucum and Tripterygium wilfordii. This compound has garnered significant attention due to its potent anti-HIV activity, making it a valuable subject of study in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Triptonine B involves complex organic reactions. One common method includes the extraction from natural sources, followed by purification processes. The synthetic route typically involves the use of specific reagents and catalysts to achieve the desired chemical structure. For instance, the enzymatic decarboxylation of L-tryptophan can be employed to produce tryptamine derivatives, which are then further modified to obtain Triptonine B .
Industrial Production Methods
Industrial production of Triptonine B often relies on biocatalytic processes due to their efficiency and sustainability. These methods involve the use of immobilized enzymes to catalyze the reactions, ensuring high yields and reduced reaction times. The integration of biocatalysis with flow chemistry has been shown to maximize overall yields and bridge the gap between lab-scale and industrial production .
Chemical Reactions Analysis
Types of Reactions
Triptonine B undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its pharmacological properties.
Common Reagents and Conditions
Common reagents used in the reactions involving Triptonine B include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from the reactions of Triptonine B depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce amine derivatives.
Scientific Research Applications
Triptonine B has a wide range of scientific research applications:
Chemistry: It serves as a model compound for studying sesquiterpene alkaloids and their synthetic modifications.
Biology: Triptonine B is used to investigate the biological pathways involved in its anti-HIV activity.
Medicine: Its potent anti-HIV properties make it a candidate for developing new antiviral drugs.
Mechanism of Action
The mechanism of action of Triptonine B involves its interaction with specific molecular targets, primarily the HIV virus. It inhibits the replication of HIV in H9 lymphocytes with an EC50 value of less than 0.10 μg/mL. The compound’s structure allows it to bind to viral proteins, disrupting their function and preventing the virus from replicating .
Comparison with Similar Compounds
Similar Compounds
Triptonine B is structurally related to other tryptamine derivatives, such as:
Psilocybin: A naturally occurring psychedelic compound found in certain mushrooms.
N,N-Dimethyltryptamine (DMT): A powerful hallucinogenic compound found in various plants and animals.
5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT): Another potent psychedelic compound with similar structural features
Uniqueness
What sets Triptonine B apart from these compounds is its potent anti-HIV activity, which is not commonly observed in other tryptamine derivatives. This unique property makes it a valuable compound for medicinal research and potential therapeutic applications.
Properties
IUPAC Name |
[(1S,3R,15R,18S,19R,20R,21R,22S,23R,24R,25R,26S)-20,22,23,25-tetraacetyloxy-21-(acetyloxymethyl)-15-(furan-3-carbonyloxy)-26-hydroxy-3,15,26-trimethyl-6,16-dioxo-2,5,17-trioxa-11-azapentacyclo[16.7.1.01,21.03,24.07,12]hexacosa-7(12),8,10-trien-19-yl] furan-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C46H49NO22/c1-22(48)60-21-45-36(64-25(4)51)32(62-23(2)49)31-34(63-24(3)50)46(45)44(8,57)35(33(37(45)65-26(5)52)66-38(53)27-12-16-58-18-27)67-41(56)42(6,68-39(54)28-13-17-59-19-28)14-11-30-29(10-9-15-47-30)40(55)61-20-43(31,7)69-46/h9-10,12-13,15-19,31-37,57H,11,14,20-21H2,1-8H3/t31-,32-,33+,34-,35+,36-,37+,42-,43+,44+,45-,46+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RZVUCQZHOKQLFV-NKVWGZNUSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC12C(C(C3C(C14C(C(C(C2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)C(CCC6=C(C=CC=N6)C(=O)OCC3(O4)C)(C)OC(=O)C7=COC=C7)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@]12[C@@H]([C@@H]([C@@H]3[C@H]([C@]14[C@@]([C@H]([C@@H]([C@@H]2OC(=O)C)OC(=O)C5=COC=C5)OC(=O)[C@](CCC6=C(C=CC=N6)C(=O)OC[C@@]3(O4)C)(C)OC(=O)C7=COC=C7)(C)O)OC(=O)C)OC(=O)C)OC(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C46H49NO22 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
967.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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